7-Fluoro-2-(2-methoxyethyl)-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
7-Fluoro-2-(2-methoxyethyl)-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines fluorine, methoxyethyl, methylsulfanyl, and chromeno-pyrrole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-2-(2-methoxyethyl)-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process begins with the preparation of the chromeno-pyrrole core, followed by the introduction of the fluorine, methoxyethyl, and methylsulfanyl groups. Common reagents used in these reactions include fluorinating agents, alkylating agents, and sulfur-containing compounds. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures for handling hazardous reagents. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-2-(2-methoxyethyl)-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl groups in the chromeno-pyrrole core can be reduced to alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts or under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while reduction of the carbonyl groups results in alcohols.
Scientific Research Applications
7-Fluoro-2-(2-methoxyethyl)-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.
Medicine: Its potential therapeutic properties are being explored for treating various diseases, including cancer and inflammatory conditions.
Industry: The compound’s stability and reactivity make it useful in materials science for developing new polymers and coatings.
Mechanism of Action
The mechanism of action of 7-Fluoro-2-(2-methoxyethyl)-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to enzymes and receptors, while the chromeno-pyrrole core facilitates its integration into biological pathways. The methylsulfanyl group may undergo metabolic transformations, leading to active metabolites that exert therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-2-trifluoromethylbenzoic acid, 2-methoxyethyl ester
- 4-Fluoro-2-methylaniline
- (2-Fluoro-3-methylsulfanyl-phenyl)boronic acid
Uniqueness
Compared to similar compounds, 7-Fluoro-2-(2-methoxyethyl)-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione stands out due to its unique combination of functional groups. This structural diversity enhances its reactivity and potential applications in various fields. The presence of the chromeno-pyrrole core also distinguishes it from simpler fluorinated or methoxyethyl-substituted compounds.
Properties
Molecular Formula |
C21H18FNO4S |
---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
7-fluoro-2-(2-methoxyethyl)-1-(4-methylsulfanylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C21H18FNO4S/c1-26-10-9-23-18(12-3-6-14(28-2)7-4-12)17-19(24)15-11-13(22)5-8-16(15)27-20(17)21(23)25/h3-8,11,18H,9-10H2,1-2H3 |
InChI Key |
BERBDWWTPWFVRZ-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)F)C4=CC=C(C=C4)SC |
Origin of Product |
United States |
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